molecular formula C19H18N2O3 B2353939 4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021137-14-3

4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2353939
CAS No.: 1021137-14-3
M. Wt: 322.364
InChI Key: VDQKPGBLBMZJJE-UHFFFAOYSA-N
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Description

4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound with a complex structure that includes an ethoxybenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 4-ethoxybenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-ethoxybenzoyl chloride: Shares the ethoxybenzoyl group but lacks the pyrazolone ring.

Uniqueness

4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the combination of its functional groups and the pyrazolone ring

Properties

IUPAC Name

4-(4-ethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-16-11-9-14(10-12-16)18(22)17-13(2)20-21(19(17)23)15-7-5-4-6-8-15/h4-12,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQKPGBLBMZJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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